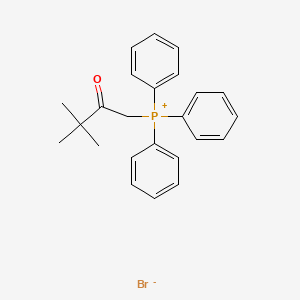

(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide

Description

(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core linked to a 3,3-dimethyl-2-oxobutyl substituent. The compound’s structure includes a ketone group and two methyl groups on the β-carbon of the alkyl chain, distinguishing it from simpler alkyl-substituted phosphonium salts. Phosphonium salts are widely utilized in organic synthesis as phase-transfer catalysts, intermediates in Wittig reactions, and precursors for targeted drug delivery systems due to their lipophilic cationic nature .

Properties

CAS No. |

26487-84-3 |

|---|---|

Molecular Formula |

C24H26BrOP |

Molecular Weight |

441.3 g/mol |

IUPAC Name |

(3,3-dimethyl-2-oxobutyl)-triphenylphosphanium;bromide |

InChI |

InChI=1S/C24H26OP.BrH/c1-24(2,3)23(25)19-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

ZJEXXLJGCBFPGI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Preparation Methods

3,3-Dimethyl-2-oxobutyl Bromide (1-Bromopinacolone)

CAS No.: 5469-26-1

Molecular Formula: C₆H₁₁BrO

Properties: A brominated ketone serving as the alkylating agent. It is commercially available or synthesized via halogenation of pinacolone (3,3-dimethyl-2-butanone) using bromine or HBr.

Triphenylphosphine

CAS No.: 603-35-0

Role: Acts as the nucleophile, reacting with the alkyl bromide to form the phosphonium salt.

Primary Synthetic Protocol

Quaternization Reaction

Reaction Scheme:

$$

\text{PPh}3 + \text{CH}3\text{C(O)C(CH}3\text{)}2\text{Br} \rightarrow [\text{(CH}3\text{)}2\text{C(O)CH}2\text{PPh}3]^+ \text{Br}^-

$$

Procedure:

- Reagent Mixing:

- Dissolve triphenylphosphine (1.0 equiv, 262 mg, 1.0 mmol) and 1-bromopinacolone (1.1 equiv, 179 mg, 1.1 mmol) in anhydrous toluene (10 mL).

- Reflux Conditions:

- Heat the mixture at 80–100°C under nitrogen for 12–24 hours.

- Workup:

- Cool the reaction to room temperature, inducing precipitation of the phosphonium salt.

- Filter the solid, wash with cold diethyl ether, and dry under vacuum.

- Purification:

Yield: 70–85%

Purity: >95% (confirmed by $$ ^1\text{H} $$, $$ ^{13}\text{C} $$, and $$ ^{31}\text{P} $$ NMR).

Alternative Methods and Optimization

Solvent Effects

Catalytic Enhancements

Temperature Modifications

Analytical Characterization

| Technique | Key Data |

|---|---|

| Melting Point | 158–160°C (decomposition) |

| $$ ^1\text{H} $$ NMR (CDCl₃) | δ 1.21 (s, 6H, CH₃), 2.58 (s, 2H, CH₂), 7.40–7.80 (m, 15H, PPh₃) |

| $$ ^{31}\text{P} $$ NMR | δ 23.5 ppm (quaternary P signal) |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1430 cm⁻¹ (P–C aromatic) |

Applications and Derivatives

- Catalysis: Used in Wittig reactions for olefin synthesis.

- Ionic Liquids: Serves as a precursor for hydrophobic ionic liquids in green chemistry.

Comparative Analysis of Methods

| Parameter | Classical Quaternization | Microwave-Assisted |

|---|---|---|

| Time | 12–24 hours | 1–2 hours |

| Yield | 70–85% | 75–80% |

| Purity | >95% | >90% |

| Scalability | Industrial-scale feasible | Limited to small batches |

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the triphenylphosphonium group can be oxidized or reduced under specific conditions.

Addition Reactions: The compound can react with electrophiles or nucleophiles, leading to the formation of new bonds and complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydride, lithium aluminum hydride, and various organometallic reagents. Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can yield a variety of substituted phosphonium salts, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

(3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatment strategies.

Mechanism of Action

The mechanism of action of (3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets and pathways. The triphenylphosphonium group can interact with various biological molecules, potentially disrupting cellular processes and leading to biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular respiration and energy production .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular weights, and applications of (3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide and analogous phosphonium salts:

Key Comparisons

Steric and Electronic Effects

- Electron-Withdrawing Groups : The ketone group in the target compound enhances electrophilicity at the β-carbon, contrasting with electron-donating groups (e.g., methoxy in 4-methoxybenzyl derivatives) that stabilize adjacent charges .

Q & A

Q. What are the common synthetic routes for preparing (3,3-Dimethyl-2-oxobutyl)(triphenyl)phosphanium bromide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions . For example:

- Reacting triphenylphosphine with a brominated ketone precursor (e.g., 1-bromo-4-phenylbut-3-en-2-one derivatives) in refluxing dichloromethane (DCM) under nitrogen, followed by purification via ether washing .

- Alternative methods involve carbodiimide-mediated coupling (e.g., using DCC/HOBt in anhydrous DMF with molecular sieves) for derivatives with functionalized side chains .

Q. How is the compound characterized after synthesis?

Key characterization techniques include:

- Mass spectrometry (MS) and high-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., EI-MS at 70 eV for fragmentation analysis) .

- Nuclear magnetic resonance (NMR) for structural elucidation of substituents and phosphonium center environment.

- Infrared (IR) spectroscopy to identify carbonyl or phosphoryl groups (e.g., peaks at 1556 cm⁻¹ for C=O stretches) .

Q. What are its primary applications in organic synthesis?

- Coupling agent : Facilitates esterification or amidation reactions via activation of carboxylic acids .

- Catalyst : Used in Rh(III)-catalyzed C-H activation for synthesizing trisubstituted phenols .

- Substrate for substitution : The bromide ion can be replaced by nucleophiles (e.g., hydroxide, alkoxides) to generate phosphine oxides or derivatives .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this phosphonium salt?

- Optimize stoichiometry : Ensure a 1:1 molar ratio of phosphonium salt to nucleophile to minimize side reactions.

- Use coupling agents : DCC/HOBt systems in anhydrous DMF improve efficiency by stabilizing reactive intermediates .

- Control moisture : Molecular sieves (4 Å) scavenge water, preventing hydrolysis of the phosphonium intermediate .

Q. What strategies resolve contradictions in toxicity data across studies?

- Probit analysis : Fit dose-response curves (e.g., LC50 values) to account for variability in aquatic toxicity assays (e.g., guppy fish mortality) .

- Standardize test conditions : Use identical exposure times (e.g., 96 hours), organism species, and log-concentration scales for comparability .

- Validate with orthogonal assays : Combine in vitro (e.g., mitochondrial toxicity) and in vivo models to confirm results .

Q. What challenges arise when using this compound in aqueous environments, and how can they be mitigated?

- Hydrolysis susceptibility : The bromide ion and phosphonium center may hydrolyze in water, reducing stability.

- Mitigation strategies :

- Use aprotic solvents (e.g., DMF, DCM) for reactions.

- Lower reaction temperatures (<25°C) to slow degradation.

- Add stabilizers (e.g., antioxidants) for long-term storage .

Q. How does structural modification of the phosphonium salt impact its reactivity in catalytic systems?

- Electron-withdrawing groups (e.g., carbonyls) enhance electrophilicity, improving reactivity in C-H activation .

- Bulky substituents (e.g., phenyl groups) sterically hinder nucleophilic attacks, favoring selective coupling pathways .

- Chain length variations (e.g., carboxybutyl vs. bromohexyl side chains) alter solubility and interaction with metal catalysts .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.